![molecular formula C22H30N4O B5572831 4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine](/img/structure/B5572831.png)

4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of derivatives that have been explored for their potential in various biological activities. The research interest in this molecule stems from its structural uniqueness and potential therapeutic applications.

Synthesis Analysis

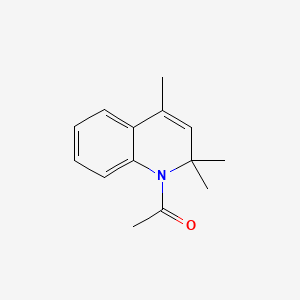

The synthesis of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives, including the specified compound, involves several steps, aiming to achieve high selectivity and potency for targeted receptor activities. The process includes the preparation of novel derivatives and evaluation of their affinities for delta-, mu-, and kappa-opioid receptors. Representative compounds have shown significant effects in preclinical models, indicating their therapeutic potential (Trabanco et al., 2007).

Scientific Research Applications

Metal-Based Chemotherapy Against Tropical Diseases

In a study by Navarro et al. (2000), various complexes were synthesized, including those involving imidazole derivatives similar to the compound . These complexes were explored for their potential in metal-based chemotherapy against tropical diseases. This research opens pathways for developing new treatments for diseases prevalent in tropical regions using metal-based chemotherapy (Navarro et al., 2000).

Antimicrobial Applications

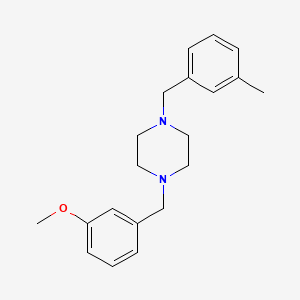

Rajkumar et al. (2014) synthesized piperazine derivatives, including those related to 4-(1-methyl-1H-imidazol-2-yl)-1-[(4-phenyl-1-piperidinyl)acetyl]piperidine. These compounds were found to have significant in vitro antimicrobial activity, highlighting the potential use of these derivatives in treating bacterial and fungal infections (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Synthesis and Biological Evaluation

A study focused on the synthesis and biological evaluation of novel derivatives related to the compound . The research aimed to explore these derivatives' potential for various biological applications, including antimicrobial effects (Heeres, Backx, Mostmans, & Cutsem, 1979).

Anticancer Activity

Boddu et al. (2018) conducted a study synthesizing novel derivatives and evaluating their in vitro anticancer activity. These compounds, related to the query compound, showed promising results against various human cancer cell lines, suggesting their potential role in developing new anticancer drugs (Boddu et al., 2018).

Antagonistic Effects on Neuroreceptors

Research by Wright et al. (1999) identified compounds, including 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles, as potent antagonists of specific neuroreceptors. These findings are significant in developing treatments for neurological disorders (Wright et al., 1999).

DNA Modification and Anticancer Properties

Hashimoto and Shudo (1983) explored the interaction of imidazole derivatives with DNA, highlighting the potential use of these compounds in modifying DNA for therapeutic purposes, particularly in cancer treatment (Hashimoto & Shudo, 1983).

properties

IUPAC Name |

1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-(4-phenylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O/c1-24-16-11-23-22(24)20-9-14-26(15-10-20)21(27)17-25-12-7-19(8-13-25)18-5-3-2-4-6-18/h2-6,11,16,19-20H,7-10,12-15,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTJJOJOGXDNPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2CCN(CC2)C(=O)CN3CCC(CC3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

methanone](/img/structure/B5572816.png)

![6-fluoro-2-{[rel-(4aS,8aR)-4a-(hydroxymethyl)octahydro-1,6-naphthyridin-6(2H)-yl]methyl}-4-quinolinol dihydrochloride](/img/structure/B5572822.png)

![3-[1-(4-{[(2,2-dimethylcyclopropyl)carbonyl]oxy}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5572832.png)

![(4aR*,7aS*)-1-methyl-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5572839.png)